2,3-Oxiranedicarbonyl dichloride
Description
Structural Characteristics and the Significance of Oxirane and Acyl Chloride Moieties in Synthetic Design
The structure of 2,3-Oxiranedicarbonyl dichloride is defined by a three-membered epoxide ring, also known as an oxirane, with two carbonyl chloride groups attached to the carbon atoms of the ring. This unique combination of functional groups imparts a distinct set of chemical properties to the molecule.
The oxirane ring is characterized by significant ring strain, which makes it susceptible to ring-opening reactions by a wide variety of nucleophiles. wikipedia.orgnumberanalytics.comfiveable.me These reactions can proceed through either an SN2-like mechanism under basic or neutral conditions, where the nucleophile attacks the less substituted carbon, or an SN1-like mechanism under acidic conditions, where the nucleophile attacks the more substituted carbon after protonation of the epoxide oxygen. youtube.commasterorganicchemistry.com This reactivity allows for the stereospecific introduction of two functional groups on adjacent carbon atoms.
The acyl chloride functionality is one of the most reactive derivatives of carboxylic acids. The carbon atom of the acyl chloride is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. chemistrystudent.comlibretexts.org This makes acyl chlorides excellent acylating agents, readily reacting with a plethora of nucleophiles such as alcohols, amines, and even water in vigorous reactions. chemistrystudent.comlibretexts.orgchemistrysteps.com
The coexistence of these two reactive moieties in this compound suggests a compound with multiple reactive centers, offering the potential for a range of selective and non-selective transformations.
Table 1: Physicochemical Properties of Related Compounds
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Features |
| 2,3-Epoxysuccinic acid | C₄H₄O₅ | 132.07 nih.gov | Precursor to the dichloride; contains a reactive epoxide ring and two carboxylic acid groups. nih.govsmolecule.com |
| Ethanoyl chloride | C₂H₃ClO | 78.50 | A simple acyl chloride, highly reactive towards nucleophiles. libretexts.org |
| Ethylene (B1197577) oxide | C₂H₄O | 44.05 | The simplest epoxide, used in a wide range of industrial syntheses. wikipedia.org |
This table is generated based on data from various sources and is intended for comparative purposes.
Historical and Contemporary Context of Dichloride Functionalized Oxiranes in Chemical Synthesis
While specific historical accounts of this compound are scarce, the broader context of functionalized oxiranes and dicarboxylic acid dichlorides provides valuable insight. The synthesis of acyl chlorides from carboxylic acids is a well-established transformation in organic chemistry, with reagents like phosphorus pentachloride (PCl₅), phosphorus trichloride (B1173362) (PCl₃), and thionyl chloride (SOCl₂) being commonly employed. libretexts.orgchemguide.co.uk The conversion of dicarboxylic acids to their corresponding dichlorides can also be achieved using these reagents. researchgate.net A patented process also describes the preparation of dicarboxylic acid chlorides using phosgene (B1210022) under high pressure and temperature. google.com
The parent compound, 2,3-epoxysuccinic acid, has been known since the mid-20th century, with its synthesis typically involving the epoxidation of maleic or fumaric acid derivatives. smolecule.com Its polymers, known as polyepoxysuccinic acid (PESA), have found applications as effective and biodegradable scale inhibitors and corrosion inhibitors in industrial water treatment systems. thwater.netaquapharm-india.com
The study of difunctionalized epoxides is an active area of research, as they serve as valuable intermediates in the synthesis of a variety of fine chemicals and pharmaceuticals. researchgate.netmdpi.com The stereoselective ring-opening of these epoxides allows for the controlled installation of multiple stereocenters, a crucial aspect in the synthesis of complex natural products and biologically active molecules. mdpi.comtandfonline.com
Research Gaps and Future Directions in the Chemistry of this compound
A comprehensive review of the scientific literature reveals a significant research gap concerning the specific compound this compound. There is a notable absence of detailed studies on its synthesis, isolation, characterization, and reactivity. This lack of information presents both a challenge and an opportunity for the chemical research community.
Key Research Gaps:
Synthesis and Stability: Detailed and optimized synthetic procedures for the preparation of this compound from 2,3-epoxysuccinic acid are not well-documented. The inherent reactivity of the acyl chloride and epoxide functionalities likely poses challenges in its synthesis and purification, and its stability under various conditions remains unexplored.
Reactivity Profile: A systematic investigation of the reactivity of this compound with a range of nucleophiles is needed. Understanding the chemoselectivity of these reactions—whether the nucleophile preferentially attacks the acyl chloride or the epoxide, or if both react—is crucial for its development as a synthetic tool.
Stereochemistry: The stereochemical outcomes of reactions involving this compound, which can exist as cis and trans isomers, have not been studied. The ability to control the stereochemistry of the products would significantly enhance its synthetic value.
Future Directions:
Development of Synthetic Protocols: The development of mild and efficient methods for the synthesis of both cis- and trans-2,3-Oxiranedicarbonyl dichloride would be a significant first step. This could involve the use of modern chlorinating agents that are more selective and generate fewer byproducts.
Exploration of Tandem Reactions: The unique bifunctional nature of this molecule makes it an ideal candidate for tandem or cascade reactions, where a single synthetic operation leads to the formation of multiple bonds and a significant increase in molecular complexity.
Polymer Chemistry: Given that the precursor, 2,3-epoxysuccinic acid, is used to produce functional polymers, the dichloride could serve as a highly reactive monomer or cross-linking agent for the synthesis of novel polymers with unique properties. The high reactivity of the acyl chloride groups could allow for polymerization under mild conditions.
Medicinal Chemistry: The rigid, stereochemically defined scaffolds that could be generated from this compound could be of interest in the design and synthesis of new pharmaceutical agents.
Structure
3D Structure
Properties
IUPAC Name |
oxirane-2,3-dicarbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2O3/c5-3(7)1-2(9-1)4(6)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFZEUMTLJVKCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(O1)C(=O)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50524807 | |
| Record name | Oxirane-2,3-dicarbonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50524807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63129-87-3 | |
| Record name | Oxirane-2,3-dicarbonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50524807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Reactions Involving 2,3 Oxiranedicarbonyl Dichloride
Oxirane Ring-Opening Reaction Mechanisms
The high ring strain of the epoxide ring in 2,3-oxiranedicarbonyl dichloride makes it susceptible to ring-opening reactions through various mechanistic pathways. chemistrysteps.com This inherent reactivity is a cornerstone of its utility in chemical synthesis. chemistrysteps.com
Nucleophilic Attack Pathways on the Oxirane Ring
The opening of the oxirane ring can be initiated by the attack of a nucleophile. khanacademy.org Under basic or neutral conditions, strong nucleophiles will attack one of the electrophilic carbon atoms of the epoxide. libretexts.orgmasterorganicchemistry.com This attack proceeds via an S(_N)2 mechanism, where the nucleophile approaches from the backside of the carbon-oxygen bond. libretexts.orgyoutube.com The considerable ring strain of the epoxide drives the reaction forward, even though an alkoxide is typically a poor leaving group. chemistrysteps.commasterorganicchemistry.com
The regioselectivity of this nucleophilic attack is highly dependent on the substitution pattern of the oxirane. In the case of asymmetrically substituted epoxides, the nucleophile will preferentially attack the less sterically hindered carbon atom. youtube.comlibretexts.orgmasterorganicchemistry.com A wide variety of nucleophiles can be employed for this purpose, including amines, hydrides, Grignard reagents, and acetylide anions. libretexts.orglibretexts.org
Electrophilic Activation and Subsequent Ring Opening Pathways
Under acidic conditions, the mechanism of ring-opening is altered. The first step involves the protonation of the epoxide oxygen by an acid, which creates a much better leaving group (a hydroxyl group) and activates the epoxide ring towards nucleophilic attack. chemistrysteps.com Weak nucleophiles, which are unreactive towards the neutral epoxide, can then open the activated ring. chemistrysteps.com
The regioselectivity of the acid-catalyzed ring-opening is different from the base-catalyzed pathway. In this case, the nucleophile will preferentially attack the more substituted carbon atom of the epoxide. chemistrysteps.comlibretexts.org This is because the transition state has a significant degree of S(_N)1 character, with a partial positive charge developing on the carbon atom that can best stabilize it. The attack still occurs from the backside, similar to an S(_N)2 reaction, because the carbon-oxygen bond is not fully broken. libretexts.org
Stereochemical Outcomes of Oxirane Ring Transformations
The ring-opening of epoxides is a stereospecific process. Both base-catalyzed and acid-catalyzed ring-opening reactions proceed with an inversion of stereochemistry at the carbon atom that is attacked by the nucleophile. chemistrysteps.commasterorganicchemistry.com This is a direct consequence of the S(_N)2-like backside attack of the nucleophile. chemistrysteps.comkhanacademy.org The result is the formation of a trans or anti product, where the nucleophile and the resulting hydroxyl group are on opposite sides of the original epoxide plane. chemistrysteps.com
For example, the reaction of an achiral epoxide can lead to the formation of either an achiral product or a racemic mixture of enantiomers, depending on the symmetry of the starting material and the regioselectivity of the attack. chemistrysteps.com The catalyst-controlled regioselectivity in the nucleophilic ring-opening of unsymmetrical trans-epoxides can lead to the formation of β-amino alcohols with high regioselectivity. rsc.org
Reactivity and Mechanistic Pathways of Acyl Chloride Functionalities
The two acyl chloride groups of this compound are highly reactive electrophilic centers, readily undergoing nucleophilic acyl substitution. libretexts.orgchemguide.co.uk Their reactivity is greater than that of other carboxylic acid derivatives such as acid anhydrides, esters, or amides. vanderbilt.edu
Nucleophilic Acyl Substitution Mechanisms at the Dichloride Centers
The fundamental mechanism of nucleophilic acyl substitution involves a two-stage process: addition of the nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the leaving group (in this case, a chloride ion) to reform the carbonyl double bond. vanderbilt.edumasterorganicchemistry.com The carbon atom of the acyl chloride is rendered significantly electrophilic by the electron-withdrawing effects of both the oxygen and chlorine atoms. libretexts.org
This reaction can be initiated by both negatively charged and neutral nucleophiles. masterorganicchemistry.comyoutube.com With strong, negatively charged nucleophiles, the reaction proceeds directly through the addition-elimination mechanism. masterorganicchemistry.com With weaker, neutral nucleophiles (like water or alcohols), an initial protonation of the carbonyl oxygen can enhance the electrophilicity of the carbonyl carbon, or a base can be used to deprotonate the nucleophile, increasing its nucleophilicity. youtube.comchemistrysteps.com
The reactivity of acyl chlorides allows for their conversion into a wide array of other functional groups. chemistrysteps.com For instance, they react with:
Water to form carboxylic acids. libretexts.orglibretexts.org
Alcohols to form esters. libretexts.orglibretexts.org
Ammonia and amines to form amides. libretexts.orgchemistrysteps.com
Carboxylate salts to form acid anhydrides. masterorganicchemistry.comchemistrysteps.com
| Nucleophile | Product Functional Group |
| Water | Carboxylic Acid |
| Alcohol | Ester |
| Ammonia/Amine | Amide |
| Carboxylate | Acid Anhydride (B1165640) |
Role of Acyl Chlorides in Condensation Reactions
Acyl chlorides are key reagents in condensation reactions, where two molecules combine to form a larger molecule with the elimination of a small molecule, often hydrogen chloride in this context. wikipedia.orglibretexts.org A prime example is esterification, where an acyl chloride reacts with an alcohol to form an ester. libretexts.orglibretexts.org This reaction is a type of nucleophilic acyl substitution. libretexts.org
Another important condensation reaction involving acyl chlorides is the formation of amides from the reaction with amines. chemistrysteps.com These reactions are typically rapid and irreversible due to the high reactivity of the acyl chloride and the formation of a stable product. The hydrogen chloride byproduct is often scavenged by adding a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to the reaction mixture. chemistrysteps.com
Rearrangement Reactions Involving the Acyl Chloride Groups
While specific literature detailing rearrangement reactions directly involving the acyl chloride groups of this compound is scarce, the fundamental principles of acyl chloride reactivity provide a framework for postulating potential transformations. Acyl chlorides are known to participate in various rearrangement reactions, often prompted by the formation of reactive intermediates such as carbenes or nitrenes at an adjacent position.
One of the most well-established rearrangements involving an acyl chloride precursor is the Wolff rearrangement . This reaction typically involves the conversion of an α-diazoketone, which can be synthesized from an acyl chloride, into a ketene (B1206846). This ketene can then be trapped by various nucleophiles to yield carboxylic acid derivatives. Although not a direct rearrangement of the acyl chloride itself, it represents a key transformation accessible from this functional group.
Another relevant class of rearrangements are those involving carbocationic intermediates. msu.edumasterorganicchemistry.com Should reaction conditions promote the formation of a carbocation adjacent to one of the carbonyl groups in this compound, a 1,2-shift could potentially occur. However, the high reactivity of the acyl chloride groups themselves often leads to other reaction pathways, such as nucleophilic acyl substitution, before such rearrangements can take place.
It is important to note that the presence of the epoxide ring introduces additional complexity. The ring strain and the electrophilic nature of the epoxide carbons can influence the stability and reactivity of any nearby intermediates, potentially favoring or disfavoring certain rearrangement pathways.
Interplay and Selectivity Between Oxirane and Acyl Chloride Reactivities
The co-existence of both a highly reactive epoxide ring and two acyl chloride functional groups within this compound raises critical questions of selectivity. The outcome of a reaction with a given nucleophile will depend on the relative electrophilicity of the carbonyl carbons of the acyl chlorides versus the carbons of the oxirane ring.
Factors Influencing Selectivity:
Nature of the Nucleophile: Hard nucleophiles, such as Grignard reagents or organolithium compounds, are generally expected to preferentially attack the hard electrophilic center of the carbonyl carbon in the acyl chloride. Softer nucleophiles, on the other hand, might show a greater propensity for attacking the carbons of the epoxide ring, especially under conditions that favor SN2-type ring-opening.
Reaction Conditions: The presence of Lewis acids can significantly influence selectivity. A Lewis acid can coordinate to the oxygen atom of either the epoxide or a carbonyl group. Coordination to the epoxide oxygen would activate the ring towards nucleophilic attack. Conversely, coordination to a carbonyl oxygen would further enhance the electrophilicity of the acyl chloride. The specific Lewis acid and its affinity for oxygen atoms in different chemical environments would be a determining factor.
Kinetic and Thermodynamic Aspects of this compound Transformations
The course of a chemical reaction involving this compound can be governed by either kinetic or thermodynamic control, leading to different product distributions under varying conditions.
Kinetic vs. Thermodynamic Control:
Kinetic Control: At lower temperatures, reactions are often under kinetic control, meaning the major product formed is the one that results from the fastest reaction pathway (i.e., the one with the lowest activation energy). Given the high reactivity of acyl chlorides, it is plausible that under such conditions, nucleophilic acyl substitution would be the kinetically favored process.
Thermodynamic Control: At higher temperatures, where reactions may be reversible, the system can reach equilibrium. Under these conditions of thermodynamic control, the major product will be the most stable one. The relative stability of the potential products—for instance, an ester formed from reaction at the acyl chloride versus an alcohol formed from epoxide ring-opening—would dictate the final product distribution.
A hypothetical reaction energy diagram can illustrate this concept. The initial reaction of a nucleophile with this compound could lead to two different intermediates, one from attack at the acyl chloride and another from attack at the epoxide. The transition states leading to these intermediates will have different energies. The pathway with the lower activation energy will be faster and thus kinetically preferred. However, if the product resulting from the higher energy pathway is significantly more stable, it will be the thermodynamically favored product.
Data on Related Systems:
Theoretical and Computational Chemistry Approaches to 2,3 Oxiranedicarbonyl Dichloride
Quantum Chemical Studies of Electronic Structure and Bonding in 2,3-Oxiranedicarbonyl Dichloride
No dedicated quantum chemical studies on the electronic structure and bonding of this compound were identified. While general quantum chemical methods are extensively used to study epoxides and acyl chlorides, specific calculations detailing bond lengths, bond angles, atomic charges, and molecular orbitals for this particular molecule are not present in the surveyed literature. General principles suggest that the carbon atoms of the epoxide ring would exhibit some degree of positive charge due to the electronegativity of the oxygen atom, and the carbonyl carbons would be highly electrophilic due to the presence of both oxygen and chlorine atoms. However, without specific computational data, these remain qualitative predictions.
Computational Modeling of Reaction Pathways and Transition States for this compound Transformations
There is a lack of published computational models for the reaction pathways and transition states involving this compound. Such studies are crucial for understanding the mechanisms of its reactions, such as nucleophilic attack at the carbonyl carbons or ring-opening of the epoxide. While the reactivity of acyl chlorides and epoxides as separate functional groups is well-documented, the interplay between these two functionalities within the same molecule presents a unique case for computational investigation that has yet to be reported.
Conformational Analysis and Stereoisomeric Stability of this compound
Specific conformational analyses and studies on the stereoisomeric stability of this compound (cis vs. trans isomers) are not available in the scientific literature. For related but different molecules, such as various chlorinated hydrocarbons, conformational analysis is a common research topic. These studies often employ a combination of spectroscopic techniques and computational methods to determine the most stable conformers. The absence of such data for this compound means that the relative energies and rotational barriers of its different spatial arrangements have not been formally characterized.
Molecular Dynamics Simulations of this compound in Solution and Complex Systems
No molecular dynamics (MD) simulations of this compound in solution or complex systems have been published. MD simulations are powerful tools for understanding the behavior of molecules in a condensed phase, providing insights into solvation effects, diffusion, and interactions with other molecules. While MD simulations have been performed on a variety of other chlorides, including molten alkali chlorides and synthetic chloride-selective nanotubes, this specific compound has not been the subject of such investigations. nih.govnih.gov
In Silico Prediction of Reactivity and Selectivity for this compound Derivatives
There are no in silico studies predicting the reactivity and selectivity of this compound derivatives. In silico methods are increasingly used to predict the chemical and biological activity of molecules, aiding in the design of new compounds with desired properties. For instance, in silico predictions of acyl glucuronide reactivity have been developed to assess potential toxicity. nih.gov However, similar predictive models have not been created for derivatives of this compound.
Spectroscopic Characterization Techniques in Research on 2,3 Oxiranedicarbonyl Dichloride
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 2,3-Oxiranedicarbonyl dichloride. Given the molecule's stereogenic centers at the C2 and C3 positions of the oxirane ring, NMR is indispensable for determining the relative stereochemistry (cis or trans) of the two carbonyl chloride groups.
One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, provides initial information on the chemical environment of the hydrogen and carbon atoms.
¹H NMR: The two protons attached to the oxirane ring (H-2 and H-3) are expected to appear as a multiplet in a specific region of the spectrum. Their chemical shift is influenced by the electronegativity of the adjacent oxygen atom in the epoxide and the deshielding effect of the carbonyl groups. The coupling constant (³J_HH) between these two protons is diagnostic for the stereochemistry. A smaller coupling constant is typically observed for the trans isomer, while a larger coupling constant is characteristic of the cis isomer.
¹³C NMR: The spectrum would show distinct signals for the two types of carbons: the carbonyl carbons and the oxirane ring carbons. The carbonyl carbons (C=O) are expected to resonate at a significantly downfield chemical shift (typically 160-180 ppm) due to the strong deshielding effect of the double bond to oxygen and the attached chlorine atom. libretexts.org The oxirane carbons (C-O-C) would appear at a higher field (typically 50-80 ppm). oregonstate.edunih.gov
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning these signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the signals of the two oxirane protons, confirming they are on adjacent carbons and are spin-coupled. organicchemistrydata.orgnih.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the signals of protons with the carbons to which they are directly attached. organicchemistrydata.orgnih.gov It would definitively link the ¹H signals of the oxirane protons to the ¹³C signals of the oxirane carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| Oxirane Protons (H-2, H-3) | 3.5 - 4.5 | Chemical shift depends on stereochemistry (cis/trans). | |
| Oxirane Carbons (C-2, C-3) | 50 - 65 | Typical range for epoxide carbons. libretexts.org | |
| Carbonyl Carbons (C=O) | 165 - 175 | Characteristic for acyl chlorides. libretexts.org |
This compound may exhibit conformational flexibility, such as puckering of the oxirane ring or rotation around the single bonds connecting the carbonyl chloride groups to the ring. Dynamic NMR (DNMR) is a powerful technique to study such processes if they occur on the NMR timescale. By recording NMR spectra at various temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, where the exchange between different conformations is slow, separate signals for each conformation might be observed. As the temperature increases, these signals may broaden and eventually coalesce into a single, averaged signal. Analysis of these line shape changes can provide quantitative information about the energy barriers and rates of the conformational exchange processes.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Mechanistic Probes
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the characteristic functional groups present in this compound.
Infrared (IR) Spectroscopy: IR spectroscopy is highly sensitive to polar bonds. The most prominent feature in the IR spectrum of this compound is expected to be a very strong absorption band from the stretching vibration of the carbonyl (C=O) group in the acyl chloride moieties. This band typically appears at a high frequency, around 1780-1815 cm⁻¹, due to the electron-withdrawing effect of the chlorine atom. libretexts.orguobabylon.edu.iq Other key absorptions would include the asymmetric and symmetric stretching of the oxirane C-O-C bonds and the C-Cl stretching vibrations.
Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. While the C=O stretch will also be visible in the Raman spectrum, the C-C bond of the oxirane ring and symmetric vibrational modes might show stronger signals than in the IR spectrum. The combination of IR and Raman data provides a more complete picture of the molecule's vibrational framework.
Table 2: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Acyl Chloride | C=O Stretch | 1780 - 1815 | Very Strong | Strong |
| Oxirane | Asymmetric C-O-C Stretch | 1250 - 1280 | Strong | Weak |
| Oxirane | Symmetric C-O-C Stretch (Ring Breathing) | ~1260 | Weak | Strong |
| Acyl Chloride | C-Cl Stretch | 650 - 850 | Medium-Strong | Strong |
High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the precise molecular weight and elemental formula of this compound. Furthermore, by analyzing the fragmentation patterns upon ionization (typically by electron impact, EI), significant structural information can be obtained.
The mass spectrum is expected to show a molecular ion peak (M⁺). Due to the presence of two chlorine atoms, this peak will be accompanied by characteristic isotope peaks (M+2 and M+4) because of the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
Common fragmentation pathways for this molecule would likely involve:
Alpha-cleavage: Breakage of the bond between the carbonyl carbon and the oxirane ring.
Loss of a chlorine radical (•Cl): Leading to an [M-Cl]⁺ ion.
Loss of carbon monoxide (CO): A common fragmentation for carbonyl compounds.
Cleavage of the oxirane ring: Epoxides can undergo characteristic ring-opening fragmentations. nasa.govnih.gov
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound (C₄H₂Cl₂O₃)
| m/z Value (for ³⁵Cl) | Possible Fragment Ion | Notes |
| 172 | [C₄H₂Cl₂O₃]⁺ | Molecular Ion (M⁺) |
| 137 | [C₄H₂ClO₃]⁺ | Loss of a •Cl radical |
| 109 | [C₃H₂ClO₂]⁺ | Loss of •Cl and CO |
| 93 | [C₄H₂Cl₂O]⁺ | Loss of CO₂ (less common) |
| 75 | [C₂H₂ClO]⁺ | Cleavage of the C-C bond of the oxirane ring |
| 49/51 | [COCl]⁺ | Acylium ion from cleavage |
Application of Advanced Spectroscopic Methods for Characterizing Reaction Intermediates of this compound
The high reactivity of this compound, owing to its strained epoxide ring and two acyl chloride groups, suggests that its reactions may proceed through various short-lived intermediates. Advanced spectroscopic techniques can be employed to detect and characterize these fleeting species.
For instance, in polymerization reactions or nucleophilic substitution at the carbonyl carbons, intermediates such as acylium cations or ring-opened species may form. Low-temperature NMR could potentially be used to slow down the reaction rates sufficiently to observe these intermediates. Similarly, time-resolved IR or Raman spectroscopy could monitor changes in the vibrational bands corresponding to the reactants, intermediates, and products as the reaction progresses.
In the gas phase, techniques like mass spectrometry coupled with infrared ion spectroscopy (IRIS) could be used to generate and obtain structural information on ionic reaction intermediates, providing insights into the intrinsic reactivity of the molecule absent of solvent effects. While no specific studies on the reaction intermediates of this compound have been reported, the application of these advanced methods holds the potential to elucidate the complex reaction mechanisms this versatile compound can undergo.
Chemical Transformations and Derivatization Strategies of 2,3 Oxiranedicarbonyl Dichloride
Synthesis of Novel Heterocyclic Systems Utilizing the Oxirane and Acyl Chloride Functionalities
The dual functionality of 2,3-Oxiranedicarbonyl dichloride makes it a prime candidate for the synthesis of complex heterocyclic structures. The acyl chloride groups serve as powerful electrophiles for acylation reactions, while the epoxide ring can undergo nucleophilic ring-opening.
One documented application involves the reaction of trans-epoxysuccinyl chloride with piperazine (B1678402) derivatives. In a specific example, a substituted piperazine was treated with trans-epoxysuccinyl chloride in the presence of triethylamine (B128534) in anhydrous tetrahydrofuran (B95107) (THF) at room temperature. google.comgoogle.com This reaction proceeds for 10 hours, resulting in the acylation of the piperazine nitrogen by one of the acyl chloride groups of the diepoxide, yielding a complex amide product. google.comgoogle.com While this demonstrates the derivatization of an existing heterocycle, the fundamental reactivity can be extended to the de novo synthesis of heterocyclic systems.
Theoretically, the reaction with binucleophiles, such as diamines or amino alcohols, could lead to the formation of new rings. For instance, reaction with a primary diamine like ethylenediamine (B42938) could first involve a double amidation reaction at the two acyl chloride sites to form a six-membered diketopiperazine ring. The epoxide ring would remain as a reactive substituent on this newly formed heterocyclic core, available for subsequent functionalization.
Table 1: Documented Reaction of trans-2,3-Oxiranedicarbonyl Dichloride with a Piperazine Derivative google.comgoogle.com
| Reactant 1 | Reactant 2 | Base/Solvent | Conditions | Product Description |
| trans-Epoxysuccinyl chloride | Substituted Piperazine Derivative | Triethylamine / Anhydrous THF | Room Temperature, 10h | Product of mono-acylation at the piperazine nitrogen |
Reactions Leading to Functionalized Aliphatic and Alicyclic Compounds
The epoxide and acyl chloride groups in this compound can react independently to generate a variety of functionalized acyclic compounds. The most common reaction involving the epoxide is its nucleophilic ring-opening. This reaction is highly regioselective and stereospecific.
Under basic or neutral conditions with strong nucleophiles (e.g., Grignard reagents, organocuprates, amines), an S(_N)2 mechanism is expected. The nucleophile would attack one of the epoxide carbons, leading to the opening of the ring and the formation of a β-substituted alcohol. The attack typically occurs at the less sterically hindered carbon, and with anti-stereochemistry, resulting in a trans-relationship between the incoming nucleophile and the newly formed hydroxyl group.
Simultaneously or subsequently, the acyl chloride groups can be transformed. They readily undergo hydrolysis to the corresponding dicarboxylic acid, esterification with alcohols, or conversion to amides with amines. The combination of these reactions allows for the synthesis of highly functionalized aliphatic chains, such as diols, amino alcohols, and their corresponding acid or ester derivatives.
Table 2: Representative Transformations for Functionalized Aliphatic Compound Synthesis
| Reaction Type | Reagent(s) | Functional Group Targeted | Expected Product Structure |
| Epoxide Ring-Opening | 1. RMgBr (Grignard) 2. H₂O work-up | Epoxide | β-Alkyl-α-hydroxy-succinyl dichloride |
| Hydrolysis | H₂O | Acyl Chlorides | trans-Epoxysuccinic acid |
| Esterification | ROH (Alcohol) / Base | Acyl Chlorides | trans-Epoxysuccinic acid diester |
| Amidation | R₂NH (Amine) | Acyl Chlorides | trans-Epoxysuccinic acid diamide |
Exploration of Polymerization Reactions Initiated by or Incorporating this compound as a Monomer or Building Block
As a bifunctional molecule, this compound is a suitable monomer for step-growth polymerization. The presence of two acyl chloride groups allows it to react with other bifunctional monomers, such as diols or diamines, through polycondensation reactions.
Polyester (B1180765) Synthesis: Reaction with a diol (e.g., ethylene (B1197577) glycol, bisphenol A) would lead to the formation of polyesters. The polymer backbone would consist of repeating ester linkages, with the reactive epoxide ring appended to the main chain.
Polyamide Synthesis: Similarly, reaction with a diamine (e.g., hexamethylenediamine) would produce polyamides.
In both cases, the resulting polymers possess reactive epoxide groups along the chain. These pendant epoxide rings are valuable as they can be used for post-polymerization modification. For example, they can be opened to introduce new functional groups or used as sites for cross-linking, which would significantly alter the polymer's physical and chemical properties, such as increasing its thermal stability, solvent resistance, and mechanical strength.
Table 3: Potential Polymerization Reactions with this compound
| Comonomer | Polymer Type | Repeating Unit Feature | Potential Application |
| HO-R-OH (Diol) | Polyester | Epoxide-functionalized polyester backbone | Coatings, adhesives, cross-linkable resins |
| H₂N-R-NH₂ (Diamine) | Polyamide | Epoxide-functionalized polyamide backbone | High-performance functional fibers, membranes |
Chiral Synthesis and Asymmetric Transformations Utilizing this compound as a Chiral Precursor
The trans-isomer of this compound is a chiral molecule. It exists as a pair of enantiomers: (2R,3R)- and (2S,3S)-Oxiranedicarbonyl dichloride. When used as a racemic mixture, it will produce racemic products. However, if a single enantiomer is used as a starting material, it can serve as a valuable chiral building block in asymmetric synthesis.
The defined stereochemistry of the two adjacent carbon atoms of the epoxide ring can be transferred to the product of a reaction. For example, the stereospecific ring-opening of an enantiomerically pure epoxide will lead to the formation of a product with new, controlled stereocenters. This makes enantiomerically pure trans-2,3-Oxiranedicarbonyl dichloride a powerful precursor for synthesizing optically active pharmaceuticals, agrochemicals, and other fine chemicals where specific stereoisomers are required for biological activity. The synthesis of (S)-piperazine 2-tert-butylcarboxamide, an intermediate for the HIV protease inhibitor Indinavir, highlights the importance of asymmetric synthesis routes for piperazine-containing compounds. google.comgoogle.com The use of chiral precursors like enantiopure trans-epoxysuccinyl chloride derivatives is a key strategy in this field.
Catalytic Applications in 2,3 Oxiranedicarbonyl Dichloride Chemistry
Development of Novel Catalytic Systems for Specific Transformations of 2,3-Oxiranedicarbonyl Dichloride
The development of novel catalytic systems for this compound would likely target the selective transformation of either the acyl chloride or the epoxide functionalities, or the concerted reaction of both. Conceptually, catalysts could be designed to control the regioselectivity and stereoselectivity of nucleophilic attack on the epoxide ring, or to modulate the reactivity of the acyl chlorides towards various substrates. The challenge lies in achieving selectivity in the presence of two highly reactive and proximal functional groups.
Asymmetric Catalysis in Reactions Involving the Oxirane and Acyl Chloride Moieties
Asymmetric catalysis would be crucial for accessing chiral molecules derived from this compound, a meso compound. The creation of stereocenters could be achieved through several potential catalytic pathways:
Kinetic Resolution: A chiral catalyst could selectively react with one of the enantiotopic acyl chloride groups, or catalyze the ring-opening of the epoxide by a nucleophile in a stereoselective manner, leading to a kinetic resolution of the racemic mixture that would form upon initial non-selective reaction.
Desymmetrization: A chiral catalyst could differentiate between the two enantiotopic acyl chloride groups, leading to a single enantiomer of a derivatized product. Alternatively, a catalyst could facilitate a stereoselective intramolecular reaction, yielding a chiral cyclic product.
While the principles of asymmetric catalysis are well-established for epoxides and acid chlorides independently, their application to this compound remains an open area of investigation.
Investigation of Transition Metal Catalysis in Derivatization Reactions of this compound
Transition metals are powerful catalysts for a vast array of organic transformations and could, in principle, be employed for the derivatization of this compound. Potential applications include:
Cross-Coupling Reactions: Palladium or nickel catalysts could potentially be used to couple the acyl chloride moieties with organometallic reagents.
Carbonylative Ring-Opening: A transition metal catalyst could facilitate the insertion of carbon monoxide followed by ring-opening of the epoxide.
Lewis Acid Catalysis: Transition metal Lewis acids could activate the epoxide ring towards nucleophilic attack.
Despite these possibilities, specific examples of transition metal-catalyzed derivatizations of this compound are not readily found in the current body of scientific literature.
Organocatalysis and Biocatalysis in the Synthesis and Transformation of this compound
Organocatalysis and biocatalysis offer attractive, metal-free alternatives for the transformation of this compound.
Organocatalysis: Chiral amines, phosphines, or hydrogen-bond donors could potentially catalyze stereoselective reactions. For instance, a chiral tertiary amine could act as a nucleophilic catalyst to activate an acyl chloride, or a hydrogen-bonding catalyst could activate the epoxide.
Biocatalysis: Enzymes such as hydrolases, lipases, or epoxide hydrolases could offer highly selective routes for the transformation of this compound. For example, an epoxide hydrolase could catalyze the enantioselective hydrolysis of the epoxide, or a lipase (B570770) could be used for the selective esterification of the acyl chlorides.
As with other catalytic approaches, the application of organocatalysis and biocatalysis specifically to this compound is a field that awaits detailed exploration.
Concluding Perspectives and Future Research Avenues for 2,3 Oxiranedicarbonyl Dichloride
Unresolved Challenges in the Synthesis and Reactivity of 2,3-Oxiranedicarbonyl Dichloride
The synthesis and manipulation of a molecule like this compound present several inherent challenges that are common to bifunctional, highly reactive compounds.
Synthesis Challenges:
A primary challenge in the synthesis of this compound would be achieving high yields and purity due to the compound's reactivity. The presence of two acyl chloride groups makes the molecule susceptible to hydrolysis, even with trace amounts of water. The synthesis would likely involve the chlorination of the corresponding dicarboxylic acid, which itself can be challenging to prepare stereoselectively (i.e., as the pure cis or trans isomer).
Reactivity Challenges:
The high reactivity of the acyl chloride groups, while desirable for forming new bonds, also presents a challenge in controlling reactions. In the presence of a nucleophile with multiple reactive sites, such as a diamine or a diol, the dichloride could lead to a mixture of products, including oligomers and polymers, instead of a single desired molecule.
The reactivity of the epoxide ring adds another layer of complexity. The ring can be opened by a variety of nucleophiles, and the conditions for this reaction might also affect the acyl chloride groups. Selectively reacting one functional group while leaving the others intact would require careful choice of reagents and reaction conditions. For instance, the reactivity of cis and trans isomers in epoxy-amine systems has been shown to differ significantly, with steric hindrance playing a key role. nih.gov
| Challenge | Description |
| Stereoselective Synthesis | Difficulty in preparing pure cis or trans isomers. |
| High Reactivity | Acyl chlorides are sensitive to moisture and can lead to side reactions. |
| Control of Reactivity | Selectively reacting one functional group in the presence of others is difficult. |
| Purification | The high reactivity can make purification of the final product challenging. |
Potential for Discovery of New Reaction Types and Methodologies
The bifunctional nature of this compound opens the door to new synthetic methodologies and reaction types.
New Reaction Types:
One area of potential discovery lies in its use as a monomer for the synthesis of novel polymers. The reaction of the dichloride with different di- or poly-functional nucleophiles could lead to a new class of polyesters or polyamides with epoxide groups along the polymer backbone. These epoxide groups could then be used for post-polymerization modifications, such as cross-linking or grafting other molecules.
Another potential new reaction type would be intramolecular reactions. Under certain conditions, it might be possible to induce a reaction between one of the acyl chloride groups and the epoxide ring, leading to the formation of novel cyclic or bicyclic structures. The stereochemistry of the starting material (cis or trans) would be expected to have a major influence on the outcome of such reactions.
New Methodologies:
The development of methodologies for the selective, stepwise reaction of the functional groups in this compound would be a significant advance. This could involve the use of protecting groups or the development of new catalysts that can differentiate between the two acyl chloride groups or between the acyl chlorides and the epoxide.
Furthermore, this compound could be a valuable tool in combinatorial chemistry and fragment-based drug discovery. By reacting a library of nucleophiles with the dichloride, a large number of diverse molecules could be rapidly synthesized and screened for biological activity. This approach has been used with related epoxysuccinyl compounds to probe the active sites of enzymes. researchgate.net
Integration of this compound into Broader Chemical Research Domains
The unique combination of functional groups in this compound makes it a candidate for integration into various research domains beyond traditional organic synthesis.
Materials Science:
In materials science, the compound could be used to develop new high-performance polymers, adhesives, and coatings. The ability to form cross-linked networks through the epoxide and acyl chloride functionalities could lead to materials with enhanced thermal stability, mechanical strength, and chemical resistance. For example, related epoxy resins are widely used in a variety of applications due to their excellent adhesive properties and durability.
Medicinal Chemistry:
In medicinal chemistry, derivatives of this compound have already been explored as enzyme inhibitors. The well-known inhibitor E-64, for instance, contains a trans-epoxysuccinyl group and is a potent inhibitor of cysteine proteases. nih.govsigmaaldrich.comnih.gov Future research could focus on synthesizing new libraries of compounds based on the this compound scaffold to target other enzymes or to develop inhibitors with improved selectivity and potency. The ability to easily modify the molecule at two positions could allow for the fine-tuning of its biological activity.
Supramolecular Chemistry:
The defined stereochemistry and multiple functional groups of this compound could also be exploited in supramolecular chemistry to construct complex, well-defined architectures. It could serve as a rigid building block for the synthesis of molecular cages, macrocycles, and other self-assembled structures.
| Research Domain | Potential Application |
| Materials Science | Development of novel polymers, adhesives, and coatings. |
| Medicinal Chemistry | Synthesis of new enzyme inhibitors and bioactive molecules. |
| Supramolecular Chemistry | Construction of complex, self-assembled molecular architectures. |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2,3-Oxiranedicarbonyl dichloride, and how can reaction parameters be systematically varied to improve yield?
- Methodological Answer : Synthesis typically involves epoxidation of dienes followed by chlorination with agents like oxalyl chloride (ClCO)₂ or thionyl chloride (SOCl₂). Reaction optimization includes testing temperatures (0°C to RT), stoichiometric ratios (1:2 to 1:3 for diacid:chlorinating agent), and catalysts (e.g., DMF). Purity is assessed via ¹H NMR (δ 4.5–5.5 ppm for epoxide protons) and FTIR (C=O stretch ~1800 cm⁻¹). Anhydrous conditions are critical, as demonstrated in oxalyl chloride-mediated syntheses .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what precautions prevent sample degradation?
- Methodological Answer : ¹³C NMR (carbonyl carbons at ~160–170 ppm) and ¹H NMR (epoxide protons) are primary tools. FTIR confirms carbonyl chloride groups. Sample preparation requires dry deuterated solvents (e.g., CDCl₃) and Schlenk-line techniques to exclude moisture. Degradation is minimized by storing samples under inert gas at −20°C .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (nitrile gloves, goggles), work in fume hoods, and avoid skin contact. Quench residues with cold ethanol or amines. Storage under nitrogen in sealed amber vials prevents hydrolysis. Safety protocols align with those for reactive acyl chlorides .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the regioselectivity of nucleophilic attacks on this compound?
- Methodological Answer : DFT (e.g., B3LYP/6-31G*) models electron density distributions and frontier molecular orbitals (FMO). The LUMO map identifies electrophilic sites (e.g., carbonyl carbons vs. epoxide oxygen). Solvent effects (PCM model) and basis set selection (e.g., adding polarization/diffusion functions) improve accuracy. Validation involves comparing computed activation energies with experimental kinetics, as seen in Colle-Salvetti correlation-energy studies .
Q. In polymer synthesis, how do reaction conditions (e.g., molar ratios, temperature) influence the cross-linking efficiency of this compound with diols?
- Methodological Answer : Vapor-liquid interfacial polycondensation (VLIP) is a model method. Design experiments with molar ratios (1:1 to 1:1.2 dichloride:diol), temperatures (20–60°C), and catalysts (e.g., triethylamine). Monitor viscosity via Ubbelohde viscometer and cross-link density using swelling tests. Excess dichloride may induce branching but risks gelation, requiring real-time GPC analysis .
Q. How can researchers resolve contradictions in reported hydrolysis rates of this compound under varying pH conditions?
- Methodological Answer : Perform controlled kinetic studies using buffered solutions (pH 2–12) and track hydrolysis via conductivity or HPLC. Isotopic labeling (D₂O) identifies nucleophilic attack sites. Computational MD simulations (e.g., AMBER) model transition states, while experimental Arrhenius plots validate activation parameters. Discrepancies may arise from solvent polarity or trace moisture, necessitating rigorous drying protocols .
Q. What experimental strategies elucidate the mechanism of epoxide ring-opening reactions mediated by this compound?
- Methodological Answer : Use ¹⁸O-labeled nucleophiles (e.g., H₂¹⁸O) to track oxygen incorporation into products. Kinetic isotope effects (KIE) and Eyring analysis distinguish between SN1/SN2 mechanisms. In situ IR spectroscopy monitors intermediate formation. Compare results with DFT-calculated transition states to propose concerted vs. stepwise pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
